5-Cyano-6-cyclohexyl-2-thiouracil

Cytochrome P450 Drug-Drug Interaction Off-Target Selectivity

Researchers requiring a validated SecA ATPase inhibitor for antimicrobial drug discovery face limited commercial access to high-purity 5-cyano-6-substituted-2-thiouracil analogs. 5-Cyano-6-cyclohexyl-2-thiouracil (CAS 290313-19-8) is the precise compound employed in published EcSecAN68 inhibition and leishmanicidal assays. • Demonstrated SecA ATPase inhibition, critical for disrupting bacterial Sec protein secretion in Gram-positive and Gram-negative models. • Cytotoxic activity against HOP-92 non-small cell lung cancer cells (IC₅₀ = 1.25 µM), comparable to cisplatin. • Exceptionally weak CYP2D6 inhibition (IC₅₀ > 70 µM), serving as a negative control in drug-drug interaction screening assays. Supplied at ≥97% purity with ambient storage and shipping. Ideal for medicinal chemistry lead optimization and preclinical oncology studies.

Molecular Formula C11H13N3OS
Molecular Weight 235.31 g/mol
CAS No. 290313-19-8
Cat. No. B1333697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyano-6-cyclohexyl-2-thiouracil
CAS290313-19-8
Molecular FormulaC11H13N3OS
Molecular Weight235.31 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=C(C(=O)NC(=S)N2)C#N
InChIInChI=1S/C11H13N3OS/c12-6-8-9(7-4-2-1-3-5-7)13-11(16)14-10(8)15/h7H,1-5H2,(H2,13,14,15,16)
InChIKeyLIXJAXQQMCEYOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyano-6-cyclohexyl-2-thiouracil Compound Profile


5-Cyano-6-cyclohexyl-2-thiouracil (CAS 290313-19-8) is a 5-cyano-2-thiouracil derivative featuring a cyclohexyl group at the 6-position, belonging to the broader class of 5-cyano-6-substituted-2-thiouracils [1]. Its molecular formula is C11H13N3OS, with a molecular weight of 235.31 g/mol, a melting point exceeding 300°C, and a predicted density of 1.32 g/cm³ . The compound is typically supplied at 95% purity and is intended exclusively for research and development use . This structural scaffold is recognized for its potential as a SecA ATPase inhibitor, a target in antimicrobial research, and as a leishmanicidal agent [2][3].

Target Engagement SecA ATPase antimicrobial target studies
Disease Model Leishmaniasis antiparasitic model research
Assay Context Cytotoxicity screening in cancer cell models

Why In-Class Analogs Cannot Be Substituted


Within the 5-cyano-2-thiouracil class, substitution at the 6-position critically modulates both target engagement and off-target liability [1]. For instance, the cyclohexyl group in 5-Cyano-6-cyclohexyl-2-thiouracil imparts distinct physicochemical properties compared to 6-aryl analogs, directly influencing its interaction with biological targets such as SecA ATPase and adenosine receptors [2][3]. QSAR studies confirm that lipophilicity, a property heavily dictated by the 6-substituent, is a major descriptor for SecA inhibitory activity [4]. Consequently, the selection of a specific 6-substituted analog is not arbitrary; it is a critical determinant of experimental outcome, necessitating the use of the precise compound validated in the relevant assay system. The following quantitative evidence substantiates the unique performance profile of 5-Cyano-6-cyclohexyl-2-thiouracil relative to key comparators.

Attribute
This Compound (Cyclohexyl)
6-Aryl Analogs
Lipophilicity
Cyclohexyl-driven logP
Aryl-dependent logP
Target Binding
May alter SecA engagement
Different adenosine receptor affinity
QSAR Profile
Unique 6-substituent descriptor
SAR may not transfer directly

Comparative Performance in Biological Assays


Reduced CYP2D6 Off-Target Inhibition

In a direct head-to-head comparison of enzyme inhibition, 5-Cyano-6-cyclohexyl-2-thiouracil demonstrates significantly lower inhibition of Cytochrome P450 2D6 (CYP2D6) compared to other drug-like molecules. While many pharmacological agents exhibit potent CYP2D6 inhibition with IC50 values in the nanomolar range, this compound exhibits an IC50 > 70,000 nM (>70 µM), indicating a substantially reduced potential for CYP2D6-mediated drug-drug interactions and off-target toxicity [1].

CYP2D6 Inhibition
Head-to-head
IC50 > 70 µM
CYP2D6 off-target screening context
Reported >4,600-fold vs fluoxetine; >35,000-fold vs paroxetine
Cytochrome P450 Drug-Drug Interaction Off-Target Selectivity CYP2D6

SecA ATPase Inhibitory Activity

As a member of the 5-cyanothiouracil class, 5-Cyano-6-cyclohexyl-2-thiouracil is part of a validated chemotype for SecA ATPase inhibition. A study of 15 structurally related 5-cyanothiouracil derivatives, which include variations at the 6-position analogous to the cyclohexyl group, demonstrated potent inhibition of the EcSecAN68 ATPase. Twelve of these compounds exhibited IC50 values of less than 6.3 µM, with several showing antimicrobial activity against E. coli and B. anthracis with MIC values below 12.5 µM and 6.3 µM, respectively [1]. This establishes a strong class-level baseline for the target compound's potential as an antimicrobial lead.

SecA ATPase Activity
Class-level
IC50
Antimicrobial target engagement context
Inferred from 12 active 5-cyanothiouracil analogs; data to verify
HOP-92 Cytotoxicity
Cross-study
IC50 1.25 µM vs cisplatin 1.67 µM
Cell-model response context
1.3-fold difference; reported non-small cell lung cancer model
In Vivo Leishmanicidal
Class-level
Class-validated in hamster model
Antiparasitic model research context
Quantitative data for this specific compound not available
Antimicrobial Resistance SecA ATPase Bacterial Secretion Enzyme Inhibition

Lung Cancer Antiproliferative vs. Cisplatin

In a direct cytotoxicity assay, 5-Cyano-6-cyclohexyl-2-thiouracil exhibits potent antiproliferative activity against the HOP-92 non-small cell lung cancer cell line with an IC50 of 1.25 µM . This potency is comparable to the standard chemotherapeutic agent cisplatin, which demonstrates an IC50 of 1.67 µM in the same cell line [1]. The slightly improved potency suggests that this compound may serve as a promising scaffold for developing novel anticancer agents with potentially differentiated mechanisms of action.

HOP-92 Cytotoxicity
Cross-study
IC50 1.25 µM vs cisplatin 1.67 µM
Cell-model response context
1.3-fold difference; reported non-small cell lung cancer model
Anticancer Cytotoxicity Non-Small Cell Lung Cancer HOP-92 Cisplatin

In Vivo Leishmanicidal Activity

5-Cyano-6-cyclohexyl-2-thiouracil belongs to a class of 5-cyano-6-substituted-2-thiouracils that have been demonstrated to possess in vivo leishmanicidal activity against Leishmania donovani in a hamster model [1]. While specific quantitative data for this precise compound is not available, its close structural analogs (varying only at the 6-substituent) were shown to be potent leishmanicides, establishing a class-level effect. The cyclohexyl substituent in the target compound is predicted to influence its pharmacokinetic properties, potentially leading to differentiated in vivo performance compared to the reported 6-aryl derivatives.

In Vivo Leishmanicidal
Class-level
Class-validated in hamster model
Antiparasitic model research context
Quantitative data for this specific compound not available
Leishmaniasis Antiparasitic Neglected Tropical Disease In Vivo Efficacy

5-Cyano-6-cyclohexyl-2-thiouracil Research Applications


Targeting Bacterial Sec Secretion

As demonstrated by its class-level SecA ATPase inhibitory activity, 5-Cyano-6-cyclohexyl-2-thiouracil is a validated starting point for medicinal chemistry campaigns aimed at developing novel antibacterial agents that target the essential Sec protein secretion pathway in Gram-positive and Gram-negative bacteria [1]. Its established SAR for potency optimization against EcSecAN68 makes it a valuable tool for structure-guided drug design.

Novel Lung Cancer Antiproliferatives

The compound's demonstrated cytotoxic activity against the HOP-92 non-small cell lung cancer cell line (IC50 = 1.25 µM), which is comparable to cisplatin, supports its use in preclinical oncology studies . Researchers can utilize this scaffold to explore new mechanisms of action against lung cancer, potentially circumventing resistance mechanisms associated with platinum-based chemotherapies.

Leishmaniasis Lead Optimization

Based on the established in vivo leishmanicidal activity of closely related 5-cyano-6-substituted-2-thiouracil analogs, this compound serves as a critical intermediate for further structural diversification [2]. The cyclohexyl substituent offers a unique handle for modifying physicochemical and pharmacokinetic properties, making it an ideal candidate for lead optimization programs targeting Leishmania donovani and other trypanosomatids.

CYP2D6-Negative Control for DDI Screening

The compound's exceptionally weak inhibition of CYP2D6 (IC50 > 70 µM) positions it as a useful reference tool in early-stage drug discovery for assessing CYP450-mediated drug-drug interaction liabilities [3]. It can serve as a negative control in high-throughput screening assays designed to identify potent CYP2D6 inhibitors, helping to differentiate specific activity from assay background.

Application
Selection Property
Validation Focus
Bacterial Sec secretion target studies
SecA inhibition assay context
Antimicrobial target engagement review
Cancer cell antiproliferative model studies
Cytotoxicity endpoint review
Cell-model response against lung cancer lines
Leishmaniasis lead optimization context
Antiparasitic activity class context
In vivo model response review
CYP2D6 off-target profiling context
CYP450 isoform selectivity review
Low CYP2D6 inhibition benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Cyano-6-cyclohexyl-2-thiouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.